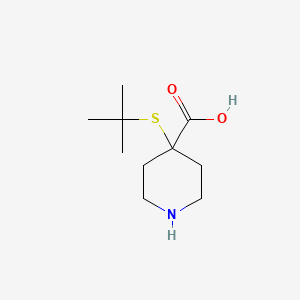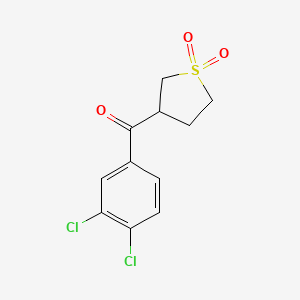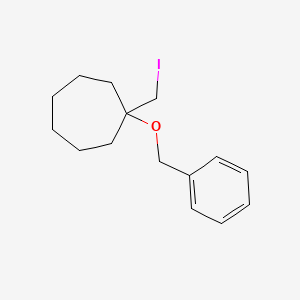
1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a but-2-yn-1-yl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde typically involves the alkylation of a cyclopentane derivative with a but-2-yn-1-yl halide, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentane derivative, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. The use of continuous flow reactors can enhance the scalability and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The but-2-yn-1-yl group can participate in nucleophilic substitution reactions, where the alkyne can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carboxylic acid.
Reduction: 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The but-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(But-2-yn-1-yl)-2-methylcyclopentane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
1-(But-2-yn-1-yl)-2-methylcyclopentane-1-amine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness: 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde is unique due to its combination of an alkyne and an aldehyde group on a cyclopentane ring
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-but-2-ynyl-2-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-3-4-7-11(9-12)8-5-6-10(11)2/h9-10H,5-8H2,1-2H3 |
InChI Key |
QTKOATCZFXHLJC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1(CCCC1C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate](/img/structure/B13290877.png)

![2-Fluoro-5-[(2-methylbutyl)amino]benzonitrile](/img/structure/B13290886.png)
![2-[(1-Phenylpropyl)amino]butan-1-ol](/img/structure/B13290892.png)


![3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole](/img/structure/B13290906.png)
![4-[4-(2-Aminoethoxy)phenyl]cyclohexan-1-one](/img/structure/B13290908.png)


![2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide](/img/structure/B13290916.png)

![2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13290930.png)
